3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a (5E)-configured 3-fluorophenylmethylidene substituent at position 3. The 3-fluorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMGIZJBDBDYTC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound that features a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety. This unique structural configuration suggests potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing the findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10FNO3S2, with a molecular weight of approximately 311.4 g/mol. The compound's structure includes:
- Thiazolidine ring : Contributes to reactivity and biological properties.
- Fluorophenyl group : Enhances pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve:
- Binding to specific receptors or enzymes : Modulating cellular responses related to tumor growth.
- Inhibition of cell proliferation : Notably in cell lines such as K562 and MCF-7.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT116 | >100 |
| NIH 3T3 | >100 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Comparatively, doxorubicin, a well-known anticancer agent, shows significantly lower IC50 values across these cell lines, underscoring the need for further optimization of the compound's efficacy.
The biological activity of this compound may involve:
- Receptor modulation : Potential interaction with PPARγ and other nuclear receptors involved in metabolic processes and inflammation.
- Enzyme inhibition : Targeting specific enzymes within cancerous pathways.
Case Studies
Recent studies have explored the compound's pharmacokinetic properties and molecular docking analyses to predict its binding affinities to various biological targets.
Table 2: Molecular Docking Results for 3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]propanoic acid
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These results indicate a strong binding affinity to PPARγ and VEGFR2, suggesting potential therapeutic applications in cancer treatment and metabolic disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-[(5E)-4-Oxo-5-(3-Pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid
- Substituent : 3-Pyridinylmethylene (heteroaromatic).
- This enhances aqueous solubility compared to the 3-fluorophenyl analog but may reduce membrane permeability. The nitrogen also allows for coordination with metal ions or hydrogen bonding in biological targets .
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid
- Substituent : 4-Methoxyphenylmethylidene (electron-donating).
- However, its para-position may sterically hinder binding compared to the meta-fluorine in the target compound. The methoxy group also raises logP, reducing solubility .
3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic Acid
- Substituent : Furan-2-ylmethylidene (heterocyclic).
- Impact : The furan ring’s oxygen atom improves solubility but reduces aromaticity compared to phenyl analogs. This may weaken hydrophobic interactions but facilitate hydrogen bonding. The (5Z)-configuration (vs. 5E in the target compound) could alter molecular geometry and binding kinetics .
Modifications to the Side Chain
Ethyl 3-[(5E)-4-Oxo-2-sulfanylidene-5-(Thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
- Modification: Ethyl ester replaces propanoic acid.
- Impact: Esterification reduces polarity and increases lipophilicity, enhancing cell membrane penetration but limiting ionic interactions. The thiophene group (vs.
5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic Acid
- Modification: Propanoylamino-2-hydroxybenzoic acid side chain.
- The 2-chlorophenyl group increases steric bulk and electronegativity compared to 3-fluorophenyl .
Extended Conjugation Systems
3-[[2-[(5Z)-4-Oxo-5-[(E)-3-Phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic Acid
- Modification : Extended cinnamylidene group.
- The (E)-configuration of the propenylidene group may optimize spatial alignment with target sites .
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid
- Modification : Pyridopyrimidine-fused aromatic system.
- Impact: The fused heterocycle increases molecular rigidity and planar surface area, favoring intercalation or binding to flat enzymatic active sites. The 4-fluorophenoxy group adds steric and electronic complexity .
Comparative Data Table
Key Findings and Implications
- Stereochemistry : The (5E)-configuration in the target compound and analogs like ensures optimal spatial arrangement for interactions, whereas (5Z)-isomers (e.g., ) may exhibit divergent activity.
- Biological Relevance: Structural motifs such as the propanoic acid side chain (target compound) or hydroxybenzoic acid () are critical for solubility and target engagement, while esterified derivatives () prioritize membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

